molecular formula C10H11F2N B1318111 N-[(2,6-difluorophenyl)methyl]cyclopropanamine CAS No. 625437-37-8

N-[(2,6-difluorophenyl)methyl]cyclopropanamine

Cat. No.: B1318111
CAS No.: 625437-37-8
M. Wt: 183.2 g/mol
InChI Key: PJJAYNMZLKUGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-Difluorophenyl)methyl]cyclopropanamine is a cyclopropanamine derivative featuring a 2,6-difluorophenylmethyl substituent. Its molecular formula is C₁₀H₁₁F₂N, with a molecular weight of 183.2 g/mol. The compound’s structure combines a cyclopropane ring—a strained three-membered carbon system—with a benzyl group substituted with fluorine atoms at the 2- and 6-positions. This structural motif is significant in medicinal chemistry, as fluorinated aromatic rings often enhance metabolic stability and bioavailability.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJAYNMZLKUGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255375
Record name N-Cyclopropyl-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-37-8
Record name N-Cyclopropyl-2,6-difluorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625437-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-2,6-difluorobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antiplatelet Agents

N-[(2,6-difluorophenyl)methyl]cyclopropanamine serves as an intermediate in the synthesis of ticagrelor, a well-known antiplatelet medication. Ticagrelor is used to reduce the risk of heart attacks and strokes in patients with acute coronary syndromes. The compound’s ability to inhibit platelet aggregation makes it critical in cardiovascular therapies .

Table 1: Synthesis Pathway of Ticagrelor Analogues

StepReaction TypeKey ReagentsOutcome
1CyclopropanationTrimethyl sulfoxonium iodideFormation of cyclopropane derivative
2HydrolysisHydrochloric acidIsolation of hydrochloride salt
3CouplingVarious aryl groupsSynthesis of ticagrelor analogues

Antibacterial Activity

Recent studies have indicated that ticagrelor and its analogues exhibit antibacterial properties against certain Gram-positive bacteria. This opens avenues for exploring this compound as a scaffold for developing new antibacterial agents .

Clinical Trials

In clinical settings, ticagrelor has undergone extensive testing for efficacy and safety. For instance, Phase II trials demonstrated that patients receiving ticagrelor showed significant reductions in major cardiovascular events compared to those on standard therapies . The implications for this compound are profound as it represents a class of compounds that could be further optimized for better therapeutic profiles.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its structure can enhance its potency and selectivity for target enzymes. For example, variations at the cyclopropane ring or substitutions on the aromatic moiety significantly impact the compound's biological activity .

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Fluorine substituents may increase lipophilicity compared to nitro groups, influencing membrane permeability.
  • Complexity : Compound 9’s naphthyridine-carboxamide scaffold introduces aromatic bulk, likely enhancing target binding but reducing synthetic accessibility compared to simpler benzyl derivatives.

Key Observations :

  • Therapeutic Potential: Compound 9 demonstrates anti-parasitic activity against Human African Trypanosomiasis (HAT), highlighting how structural complexity (e.g., naphthyridine core) can confer target specificity.

Research Findings and Implications

  • Substituent-Driven Activity : The 2,6-difluorophenyl group in the target compound may balance lipophilicity and metabolic stability better than nitro groups, which are prone to reduction and mutagenicity.
  • Synthetic Feasibility : Simple benzyl-cyclopropanamine derivatives (e.g., the target compound) are more synthetically accessible than polycyclic systems like Compound 9, making them attractive for early-stage drug discovery.
  • Unanswered Questions: The biological activity of this compound remains uncharacterized in the provided evidence.

Biological Activity

N-[(2,6-difluorophenyl)methyl]cyclopropanamine is an organic compound characterized by its cyclopropanamine structure, which is substituted with a difluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and enzyme interactions.

Chemical Structure and Properties

  • Molecular Formula : C10H11F2N
  • Molecular Weight : Approximately 185.20 g/mol
  • Functional Groups : Cyclopropane ring, amine group, difluorophenyl group

The presence of fluorine atoms in the phenyl group enhances the compound's lipophilicity and may influence its biological activity, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and neurotransmitter receptors. The difluorophenyl group is believed to enhance binding affinity to specific targets, potentially leading to therapeutic effects in various conditions.

Potential Targets:

  • Neurotransmitter Receptors : Interactions with serotonin and dopamine receptors suggest implications for mood regulation and treatment of anxiety or depression.
  • Enzymatic Pathways : Preliminary studies indicate that this compound may modulate specific biochemical pathways by interacting with enzymes involved in metabolic processes.

Research Findings

Recent studies have explored the pharmacological potential of this compound. Here are some key findings:

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models by modulating neurotransmitter systems .
  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders .
  • Binding Affinity Studies : Structure-activity relationship (SAR) studies suggest that modifications to the difluorophenyl group can significantly alter binding affinities to target receptors .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeUnique Features
N-[(2,4-difluorophenyl)methyl]cyclopropanamineCyclopropanamineDifferent fluorination pattern affecting activity
N-(3-Fluorophenyl)cyclopropanamineCyclopropanamineSingle fluorine atom reduces lipophilicity
N-(2-Fluorophenyl)cyclopropanamineCyclopropanamineVariation in substitution pattern influences binding

The unique positioning of the fluorine atoms in this compound may enhance its reactivity and biological activity compared to other derivatives.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of various cyclopropanamine derivatives, including this compound. The results indicated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers demonstrated that this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. This inhibition was linked to alterations in metabolic pathways essential for parasite survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2,6-difluorophenyl)methyl]cyclopropanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution. For example, coupling 2,6-difluorobenzyl derivatives with cyclopropanamine precursors under basic conditions (e.g., using triethylamine in dichloromethane) can yield the target compound. Reaction optimization may involve adjusting stoichiometry, temperature (room temperature to 60°C), and catalysts (e.g., propylphosphonic anhydride) to improve yields . Purification via column chromatography or recrystallization is critical to isolate the product.

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer : Advanced spectroscopic techniques are essential:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm regiochemistry and fluorine substitution patterns.
  • LCMS (ESI) : Validates molecular weight and purity (e.g., m/z = 350.3 [M + H]+ observed in related syntheses) .
  • Chiral HPLC or X-ray crystallography : Resolve stereochemistry, particularly if chiral centers are present (e.g., cyclopropane ring conformation) .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Stability studies under varying pH, temperature, and light exposure (e.g., ICH guidelines) can identify degradation products. Mass spectrometry and IR spectroscopy further characterize degradation pathways .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in drug discovery?

  • Methodological Answer : SAR studies focus on modifying the cyclopropane ring, fluorophenyl group, and amine functionality:

  • Fluorine Substitution : The 2,6-difluorophenyl group enhances metabolic stability and target binding (e.g., kinase inhibition observed in pyrazolo[1,5-a]pyrimidine derivatives) .
  • Cyclopropane Rigidity : Reduces conformational flexibility, improving affinity for hydrophobic binding pockets. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like CDK2 .
  • Amine Functionalization : Methylation or acetylation alters solubility and bioavailability.

Q. How do researchers address enantiomeric purity challenges in chiral cyclopropanamine derivatives?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., Jacobsen’s Co-salen) ensures enantioselectivity. Chiral stationary phase HPLC (CSP-HPLC) with amylose or cellulose columns resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Q. What computational methods predict the metabolic stability and toxicity profile of this compound?

  • Methodological Answer :

  • In Silico Tools : SwissADME or ADMET Predictor estimates metabolic sites (e.g., cytochrome P450-mediated oxidation).
  • Toxicity Prediction : ProTox-II identifies potential hepatotoxicity or mutagenicity.
  • Experimental Validation : Microsomal stability assays (human liver microsomes) and Ames tests confirm computational predictions .

Q. How is the compound’s interaction with biological targets validated experimentally?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., KDK_D) to purified proteins.
  • Cellular Assays : Reporter gene assays or Western blotting assess target modulation (e.g., NF-κB inhibition in ).
  • Crystallography : Co-crystallization with target proteins (e.g., kinases) reveals binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.